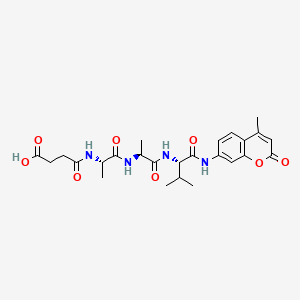

Suc-Ala-Ala-Val-Amc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Suc-Ala-Ala-Val-Amc” is a tetrapeptide and an elastase substrate . It can be used for determining elastase activity . Elastase is a critical protease in immune response and host defense mechanisms in both physiological and disease-associated conditions .

Synthesis Analysis

The synthesis of “Suc-Ala-Ala-Val-Amc” involves the addition of 7-amino-4-methylcoumarin (AMC) to the peptide sequence . This generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Molecular Structure Analysis

The molecular formula of “Suc-Ala-Ala-Val-Amc” is C30H39N5O9 . The formal name is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .

Chemical Reactions Analysis

“Suc-Ala-Ala-Val-Amc” is avidly hydrolyzed by elastases but not by cathepsin G . The addition of AMC generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Physical And Chemical Properties Analysis

“Suc-Ala-Ala-Val-Amc” is a crystalline solid . Its solubility is 20 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 16 mg/ml in DMSO .

Aplicaciones Científicas De Investigación

Fluorogenic Substrate for Elastases

Suc-Ala-Ala-Val-Amc (also known as MeOSuc-AAPV-AMC) is a fluorogenic substrate for human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by these elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase . This peptidyl-AMC substrate can detect as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Biosensors for Human Neutrophil Elastase

The fluorescent peptide HNE substrate, n-succinyl-Ala-Pro-Ala-4-amido-7-methylcoumarin (Pep), which is similar to Suc-Ala-Ala-Val-Amc, has been attached to both cellulosic and nanocellulosic matrices to create biosensors for the fluorescent detection of human neutrophil elastase (HNE) . The nanocellulose biosensors have higher levels of peptide incorporation than the cellulosic biosensors . The specific surface areas of the sensors correlate with the degree of substitution of peptide on the cellulosic and nanocellulosic surfaces .

Research in Immunology & Inflammation

Given its role as a substrate for elastases, Suc-Ala-Ala-Val-Amc can be used in research related to immunology and inflammation . Elastases play a crucial role in the immune response, particularly in the innate immune system .

Enzyme Activity Studies

Suc-Ala-Ala-Val-Amc can be used in studies related to enzyme activity . Its ability to generate a linear increase in fluorescence in the presence of elastase makes it a useful tool for studying the activity of these enzymes .

Fluorescence Studies

The compound can be used in fluorescence studies . The addition of 7-amino-4-methylcoumarin (AMC) to the peptide generates a compound of low fluorescence that can be used in various fluorescence-based experiments .

Material Science Research

The conjugation of Suc-Ala-Ala-Val-Amc with cellulosic and nanocellulosic materials opens up possibilities for its use in material science research . The resulting materials can be used to create biosensors with specific surface areas that correlate with the degree of peptide substitution .

Mecanismo De Acción

Target of Action

Suc-Ala-Ala-Val-Amc, a tetrapeptide, primarily targets elastase , a serine protease . Elastase plays a crucial role in various biological processes, including inflammation and tissue remodeling, by cleaving elastin, a key component of the extracellular matrix .

Mode of Action

Suc-Ala-Ala-Val-Amc acts as a substrate for elastase . When elastase encounters Suc-Ala-Ala-Val-Amc, it cleaves the compound, resulting in a change that can be monitored fluorometrically . This property makes Suc-Ala-Ala-Val-Amc valuable in determining elastase activity .

Biochemical Pathways

The interaction of Suc-Ala-Ala-Val-Amc with elastase occurs within the context of the broader proteolytic pathways in which elastase participates. Elastase is involved in the degradation of elastin fibers, a process that is part of the body’s response to inflammation and injury . The cleavage of Suc-Ala-Ala-Val-Amc by elastase can be seen as a microcosm of these larger proteolytic processes.

Pharmacokinetics

Its metabolism would presumably involve proteolytic enzymes, and excretion would likely occur via the kidneys . These properties would influence the bioavailability of Suc-Ala-Ala-Val-Amc, although specific details would require further study.

Result of Action

The primary result of Suc-Ala-Ala-Val-Amc’s action is the generation of a fluorescent signal that indicates elastase activity . This allows researchers to monitor the activity of elastase in real-time, providing valuable insights into the role of this enzyme in various biological processes .

Action Environment

The action of Suc-Ala-Ala-Val-Amc, like that of many biochemical compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with either Suc-Ala-Ala-Val-Amc or elastase . Understanding these influences can be crucial for optimizing the use of Suc-Ala-Ala-Val-Amc in research settings.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQTXCWYXLITEA-DFFLPILJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)